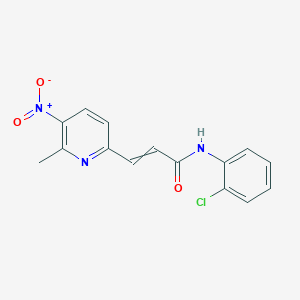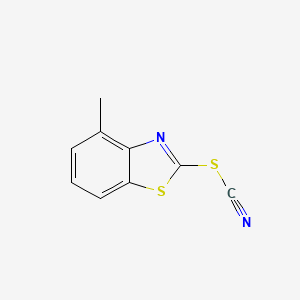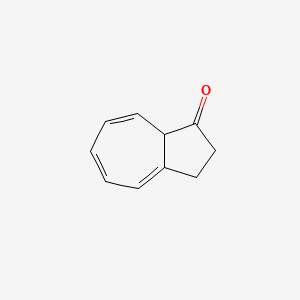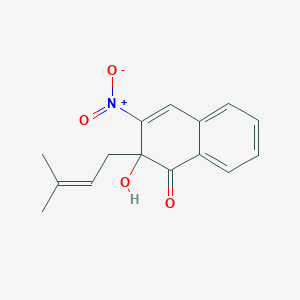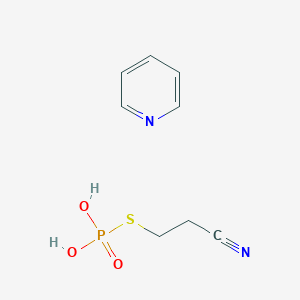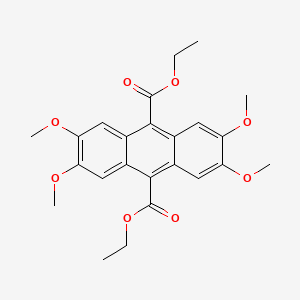
Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is a chemical compound belonging to the anthracene family It is characterized by its unique structure, which includes multiple methoxy groups and carboxylate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate typically involves the reaction of anthracene derivatives with methoxy and carboxylate groups. One common method includes the use of diethyl anthracene-9,10-dicarboxylate as a starting material, which undergoes methoxylation under specific conditions to introduce the methoxy groups at the 2,3,6,7 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylate esters play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully understand its mechanism of action, including its binding to enzymes or receptors and the subsequent biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,3,6,7-tetramethoxyanthracene
- 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene
- 2,3,6,7-tetramethoxy-9,10-dihydroanthracene
Uniqueness
Diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is unique due to its specific combination of methoxy groups and carboxylate esters, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89927-46-8 |
|---|---|
Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
diethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C24H26O8/c1-7-31-23(25)21-13-9-17(27-3)19(29-5)11-15(13)22(24(26)32-8-2)16-12-20(30-6)18(28-4)10-14(16)21/h9-12H,7-8H2,1-6H3 |
InChI Key |
RMOJBOTTZUQUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)OCC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


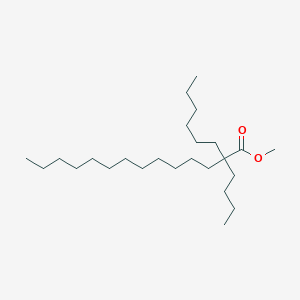

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)


